molecular formula C20H22F3N3O3 B2714624 N-[3-(morpholin-4-yl)propyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 439111-17-8

N-[3-(morpholin-4-yl)propyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2714624
CAS No.: 439111-17-8
M. Wt: 409.409
InChI Key: NGNGIRNNFZGZFZ-UHFFFAOYSA-N
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Description

“N-[3-(morpholin-4-yl)propyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide” is a synthetic organic compound It features a morpholine ring, a trifluoromethyl-substituted benzoyl group, and a pyrrole carboxamide moiety

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[3-(morpholin-4-yl)propyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide” typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Benzoyl Group: The trifluoromethyl-substituted benzoyl group can be introduced through Friedel-Crafts acylation using trifluoromethylbenzoyl chloride and a Lewis acid catalyst.

    Attachment of the Morpholine Moiety: The morpholine ring can be attached via nucleophilic substitution, where a halogenated propyl derivative reacts with morpholine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the morpholine moiety.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of bases or acids as catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrrole-2,5-dione derivative, while reduction could produce a hydroxylated benzoyl compound.

Mechanism of Action

The mechanism of action for any bioactive effects of “N-[3-(morpholin-4-yl)propyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide” would depend on its molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound might interact with these targets through binding interactions, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-morpholin-4-ylpropyl)-4-benzoyl-1H-pyrrole-2-carboxamide: Lacks the trifluoromethyl group.

    N-(3-piperidin-4-ylpropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide: Contains a piperidine ring instead of morpholine.

    N-(3-morpholin-4-ylpropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of carboxamide.

Uniqueness

The presence of the trifluoromethyl group in “N-[3-(morpholin-4-yl)propyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide” may confer unique properties, such as increased lipophilicity or metabolic stability, compared to similar compounds.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O3/c21-20(22,23)16-4-1-3-14(11-16)18(27)15-12-17(25-13-15)19(28)24-5-2-6-26-7-9-29-10-8-26/h1,3-4,11-13,25H,2,5-10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNGIRNNFZGZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=CN2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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